2-[(4-chlorophenyl)methyl]cyclopentan-1-one
Overview
Description
2-[(4-Chlorophenyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H13ClO It is a cyclopentanone derivative where a 4-chlorophenylmethyl group is attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]cyclopentan-1-one typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 2-[(4-chlorophenyl)methyl]cyclopentanol.
Substitution: Formation of compounds like 2-[(4-methoxyphenyl)methyl]cyclopentan-1-one or 2-[(4-cyanophenyl)methyl]cyclopentan-1-one.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-[(4-Bromophenyl)methyl]cyclopentan-1-one
- 2-[(4-Methylphenyl)methyl]cyclopentan-1-one
- 2-[(4-Fluorophenyl)methyl]cyclopentan-1-one
Comparison: 2-[(4-Chlorophenyl)methyl]cyclopentan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDIHWEFBYKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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